molecular formula C16H16Cl2N4 B2519361 N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride CAS No. 2126178-19-4

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride

Cat. No.: B2519361
CAS No.: 2126178-19-4
M. Wt: 335.23
InChI Key: GKMLDTNLESTSNP-UHFFFAOYSA-N
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Description

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with a 4-chlorobenzyl group and a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with N2-methylquinazoline-2,4-diamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in the presence of a base (e.g., sodium hydroxide) and often require heating.

Major Products Formed:

    Oxidation: Quinazoline N-oxides or other oxidized derivatives.

    Reduction: Reduced quinazoline derivatives with altered functional groups.

    Substitution: Substituted quinazoline derivatives with new functional groups replacing the 4-chlorobenzyl group.

Scientific Research Applications

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride can be compared with other similar compounds, such as:

    N4-Benzyl-N2-methylquinazoline-2,4-diamine: Lacks the chlorine substitution on the benzyl group, which may result in different biological activities.

    N4-(4-Methylbenzyl)-N2-methylquinazoline-2,4-diamine: Contains a methyl group instead of a chlorine atom on the benzyl group, potentially altering its chemical reactivity and biological properties.

    N4-(4-Chlorobenzyl)-N2-ethylquinazoline-2,4-diamine: Substituted with an ethyl group instead of a methyl group, which may affect its pharmacokinetic properties.

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-N-[(4-chlorophenyl)methyl]-2-N-methylquinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4.ClH/c1-18-16-20-14-5-3-2-4-13(14)15(21-16)19-10-11-6-8-12(17)9-7-11;/h2-9H,10H2,1H3,(H2,18,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMLDTNLESTSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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